![molecular formula C25H21NO4 B2456516 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1199776-90-3](/img/structure/B2456516.png)
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.446. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Mode of Action
As an amino acid derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biological Activity
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, often referred to as Fmoc-Tetrahydroisoquinoline, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21NO4
- Molecular Weight : 399.44 g/mol
- CAS Number : 171859-74-8
- Structure : The compound features a tetrahydroisoquinoline core with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance, compounds similar to Fmoc-Tetrahydroisoquinoline have been shown to inhibit the growth of various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .
Compound | Target Pathogen | IC50 (µM) |
---|---|---|
Fmoc-Tetrahydroisoquinoline | M. tuberculosis | 5.0 |
Fmoc-Tetrahydroisoquinoline | S. aureus | 10.0 |
Enzyme Inhibition
Tetrahydroisoquinoline derivatives have been reported as inhibitors of several enzymes. Notably, they can inhibit the activity of metallo-beta-lactamases (MBLs), which are crucial for antibiotic resistance in bacteria .
Neuroprotective Effects
The neuroprotective effects of tetrahydroisoquinolines have been explored in relation to neurodegenerative diseases such as Parkinson's disease. Compounds in this class may act by inhibiting catechol-O-methyltransferase (COMT), thereby increasing the availability of dopamine .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that Fmoc-Tetrahydroisoquinoline derivatives showed promising results against M. tuberculosis, with modifications enhancing their efficacy .
- Neuroprotective Studies : Research focusing on neuroprotective properties indicated that tetrahydroisoquinolines could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative disorders .
- Anticancer Properties : Some studies have indicated that tetrahydroisoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : By binding to active sites on enzymes such as COMT and MBLs, these compounds can effectively reduce their activity.
- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, thereby protecting cells from oxidative damage.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has been well-documented. This compound is often synthesized using standard organic synthesis techniques involving the protection of amino acids and subsequent reactions to form the desired tetrahydroisoquinoline structure. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer activity. In particular, studies have shown that this compound demonstrates inhibitory effects against various cancer cell lines. For instance, compounds related to this structure have been evaluated for their efficacy against human tumor cells using protocols established by the National Cancer Institute (NCI). The results indicate promising cytotoxicity with mean GI50 values suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that certain derivatives show effective inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups within the molecular structure enhances its antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the fluorenylmethoxycarbonyl group or variations in the tetrahydroisoquinoline core can lead to significant changes in potency and selectivity against various biological targets.
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased anticancer activity |
Alteration of substituents on the isoquinoline ring | Enhanced antimicrobial properties |
Drug Development
The potential applications of this compound extend into drug development where it can serve as a lead compound for designing new therapeutic agents. Ongoing research focuses on optimizing its pharmacokinetic properties and minimizing toxicity while enhancing efficacy.
Combination Therapies
Investigating the compound's role in combination therapies could provide insights into its synergistic effects when used alongside existing treatments for cancer or bacterial infections.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)22-14-26(13-16-7-1-2-8-17(16)22)25(29)30-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-23H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOJTTAZVSDNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199776-90-3 |
Source
|
Record name | 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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